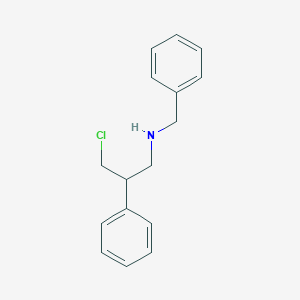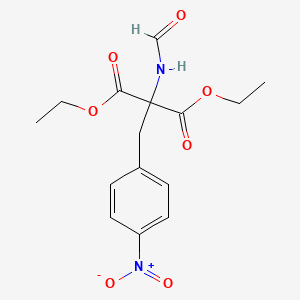
Methyl 8-hydroperoxyoctadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-hydroperoxyoctadec-9-enoate is an organic compound belonging to the class of hydroperoxides It is a derivative of octadecenoic acid, featuring a hydroperoxy group at the 8th carbon and a methyl ester at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroperoxyoctadec-9-enoate typically involves the reaction of methyl 8-bromo-octadec-9-enoate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate. This reaction proceeds under mild conditions and yields the desired hydroperoxide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroperoxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of peroxides and other oxygenated derivatives.
Reduction: Formation of methyl 8-hydroxy-octadec-9-enoate.
Substitution: Formation of various substituted octadecenoates.
Scientific Research Applications
Methyl 8-hydroperoxyoctadec-9-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including its role in lipid peroxidation and oxidative stress.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 8-hydroperoxyoctadec-9-enoate involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 12-hydroperoxyoctadec-9-enoate
- Methyl 13-hydroperoxyoctadec-9-enoate
- Methyl 9-hydroperoxyoctadec-12-enoate
Uniqueness
Methyl 8-hydroperoxyoctadec-9-enoate is unique due to the specific position of the hydroperoxy group, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different oxidative and reductive properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
13045-56-2 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 8-hydroperoxyoctadec-9-enoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-12-15-18(23-21)16-13-10-11-14-17-19(20)22-2/h12,15,18,21H,3-11,13-14,16-17H2,1-2H3 |
InChI Key |
HAMWHUVAVRLDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(CCCCCCC(=O)OC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


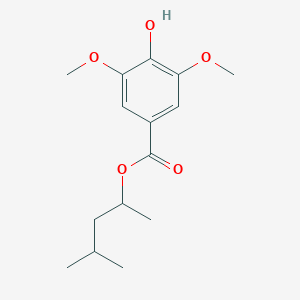

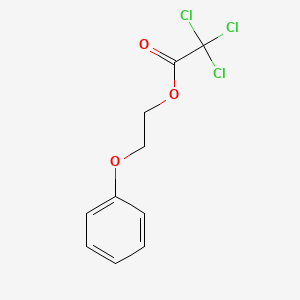
![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
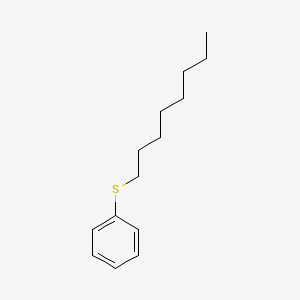
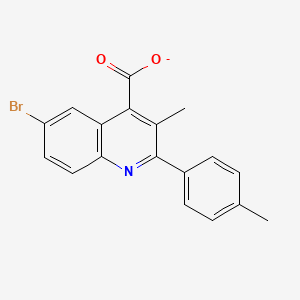
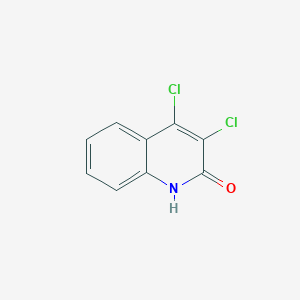
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
